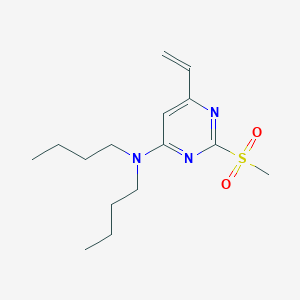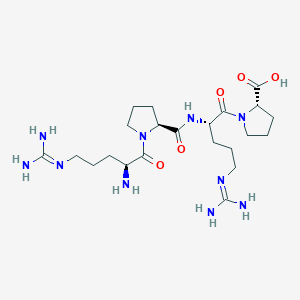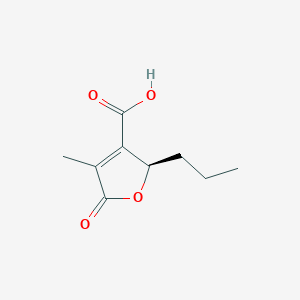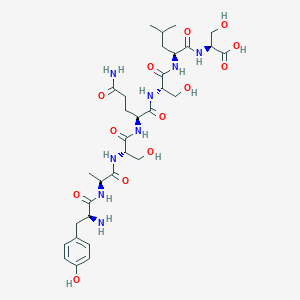
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide is a chemical compound with the molecular formula C10H10N3O2F and a molecular weight of 223.204. This compound is known for its unique structure, which includes a benzoxadiazole core substituted with a fluorine atom and a pyrrolidinyl group, along with an oxide functional group.
Preparation Methods
The synthesis of 2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzoxadiazole core, followed by the introduction of the fluorine atom and the pyrrolidinyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can lead to the removal of the oxide group or other functional groups.
Substitution: The fluorine atom or the pyrrolidinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide can be compared with other similar compounds, such as:
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl): Lacks the oxide group.
This compound: Contains different substituents on the benzoxadiazole core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
489417-54-1 |
|---|---|
Molecular Formula |
C10H10FN3O2 |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
6-fluoro-3-oxido-5-pyrrolidin-1-yl-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C10H10FN3O2/c11-7-5-8-10(14(15)16-12-8)6-9(7)13-3-1-2-4-13/h5-6H,1-4H2 |
InChI Key |
HYGUDDMWJFYCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=[N+](ON=C3C=C2F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)



![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)




![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
